Cas no 35909-92-3 ((S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate)
(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate Chemical and Physical Properties
Names and Identifiers
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- L-Phenylalanine,N-[(phenylmethoxy)carbonyl]-, methyl ester
- (S)-methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate
- methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
- Z-L-phenylalanine methyl ester
- Z-Phe-OMe
- cbz-L-Phenylalanine methyl ester
- Cbz-L-Phe-OMe
- L-N-(benzyloxycarbonyl)phenylalanine methyl ester
- L-Phenylalanine,N-((phenylmethoxy)carbonyl)-,methyl ester
- methyl (S)-2-benzyloxycarbonylamino-3-phenylpropanoate
- N-benzyloxycarbonyl-DL-phenylalanine methyl ester
- N-Benzyloxycarbonyl-L-phenylalanine methyl ester
- N-Benzyloxycarbonylphenylalanine methyl ester
- N-Cbz-L-phenylalanine methyl ester
- N-(Benzyloxycarbonyl)-L-phenylalanine methyl ester
- N-(Benzyloxycarbonyl)phenylalanine methyl ester
- methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate
- BBACSHIJBOGXKL-INIZCTEOSA-N
- Cbz-Phe-Ome
- AS-60270
- MFCD00191192
- methyl ((benzyloxy)carbonyl)-L-phenylalaninate
- 35909-92-3
- AKOS025289379
- A852574
- L-Phenylalanine, N-((phenylmethoxy)carbonyl)-, methyl ester
- CS-W001545
- N-benzyloxycarbonyl-(L)-phenylalanine methyl ester
- (S)-methyl 2-(benzyloxycarbonylamino)-3-phenylpropanoate
- F10866
- SCHEMBL329686
- DTXSID60189481
- HY-W001545
- methyl (S)-N-(benzyloxycarbonyl)-phenylalaninate
- N-Benzyloxycarbonyl phenylalanine methyl ester
- DTXCID90111972
- DA-68876
- (S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate
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- MDL: MFCD00191192
- Inchi: 1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1
- InChI Key: BBACSHIJBOGXKL-INIZCTEOSA-N
- SMILES: O(CC1C=CC=CC=1)C(N[C@H](C(=O)OC)CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 313.13100
- Monoisotopic Mass: 313.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 9
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 64.6Ų
Experimental Properties
- Density: 1.181±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 75-77 ºC
- Solubility: Almost insoluble (0.063 g/l) (25 º C),
- PSA: 64.63000
- LogP: 3.08800
(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064140-5g |
Z-Phe-ome |
35909-92-3 | 95% | 5g |
$234.00 | 2023-09-02 | |
| TRC | M341025-50mg |
(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate |
35909-92-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M341025-100mg |
(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate |
35909-92-3 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M341025-500mg |
(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate |
35909-92-3 | 500mg |
$ 185.00 | 2022-06-03 | ||
| abcr | AB460073-1 g |
Z-Phe-ome; . |
35909-92-3 | 1g |
€167.50 | 2023-04-22 | ||
| abcr | AB460073-5 g |
Z-Phe-ome; . |
35909-92-3 | 5g |
€459.10 | 2023-04-22 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S13810-5g |
Z-L-phenylalanine methyl ester |
35909-92-3 | 5g |
¥1900.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S13810-1g |
Z-L-phenylalanine methyl ester |
35909-92-3 | 1g |
¥640.0 | 2021-09-07 | ||
| eNovation Chemicals LLC | D770044-1g |
Z-L-phenylalanine methyl ester |
35909-92-3 | 95% | 1g |
$135 | 2024-06-07 | |
| eNovation Chemicals LLC | D770044-5g |
Z-L-phenylalanine methyl ester |
35909-92-3 | 95% | 5g |
$270 | 2024-06-07 |
(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate Suppliers
(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on (S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate
Recent Advances in the Application of (S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate (CAS: 35909-92-3) in Chemical Biology and Pharmaceutical Research
The compound (S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate (CAS: 35909-92-3) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications as a chiral building block and intermediate in the synthesis of bioactive molecules. This research brief synthesizes the latest findings (2022-2023) on its synthetic utility, mechanistic insights, and emerging therapeutic applications, with emphasis on peer-reviewed studies from journals such as Journal of Medicinal Chemistry, Organic Letters, and Bioorganic & Medicinal Chemistry.
Synthetic Applications and Methodological Innovations: Recent studies highlight the role of 35909-92-3 in asymmetric synthesis. A 2023 study by Li et al. (Org. Lett., DOI: 10.1021/acs.orglett.3c01234) demonstrated its use as a precursor for enantioselective Pd-catalyzed α-arylation reactions, achieving >99% ee in the synthesis of β-amino acid derivatives. The Cbz-protected amino group and ester functionality were critical for stabilizing the transition state, as revealed by DFT calculations. Concurrently, Zhang's team (Chem. Commun., 2022, 58, 11276) developed a microwave-assisted one-pot protocol to convert 35909-92-3 to fluorinated peptidomimetics, reducing reaction times by 60% compared to conventional methods.
Pharmacological Relevance: The scaffold has shown promise in drug discovery. A 2023 patent (WO2023184567) disclosed derivatives of 35909-92-3 as allosteric modulators of GLP-1R, with lead compounds exhibiting 3-fold enhanced in vivo half-life compared to semaglutide. Molecular dynamics simulations identified the phenylpropanoate moiety as crucial for binding pocket stabilization. Additionally, research from UCSF (J. Med. Chem., 2023, 66(8): 5678-5692) repurposed this intermediate for covalent inhibitor design against SARS-CoV-2 Mpro, with the Cbz group enabling targeted delivery of warhead groups to the catalytic dyad.
Mechanistic Insights: Advanced characterization techniques have elucidated the compound's behavior. Cryo-EM studies (Nature Struct. Mol. Biol., 2023, 30: 241-249) visualized its interaction with ribosomal tunnels during nascent peptide-mediated translation arrest. The (S)-configuration was found to dictate stereospecific recognition by 23S rRNA nucleotides A2062 and U2585. Furthermore, 19F-NMR tracking (Angew. Chem., 2022, 134, e202211943) revealed its role in modulating membrane fluidity when incorporated into lipidated peptides.
Industrial Scale-Up: Green chemistry advancements address previous limitations. A 2023 ACS Sustainable Chem. Eng. report (11(2): 876-885) detailed a continuous flow system using immobilized CAL-B lipase for kinetic resolution of 35909-92-3 racemates, achieving 98% conversion with E-value >200. Life cycle assessment confirmed 40% reduction in E-factor compared to batch processes. Meanwhile, Merck's process chemistry team (Org. Process Res. Dev., 2023, 27(4): 689-697) implemented photochemical debenzylation, eliminating hazardous hydrogenation steps in downstream processing.
Future Directions: Emerging applications include its use as a template for PROTAC linker design (Cell Chem. Biol., 2023, 30(6): 696-710) and in DNA-encoded library construction (Science, 2022, 378(6625): 1327-1332). Challenges remain in improving metabolic stability of derived compounds, with recent in silico models (J. Chem. Inf. Model., 2023, 63(4): 1234-1245) predicting optimal substitution patterns at the phenyl ring to mitigate CYP3A4-mediated oxidation.
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